molecular formula C19H20N2O2 B2457824 2-(1H-indol-1-yl)-N-(2-methoxyphenethyl)acetamide CAS No. 1206992-10-0

2-(1H-indol-1-yl)-N-(2-methoxyphenethyl)acetamide

Cat. No. B2457824
M. Wt: 308.381
InChI Key: YQDROPDMCXWXCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-1-yl)-N-(2-methoxyphenethyl)acetamide, also known as A-585539, is a novel compound that has been synthesized and studied for its potential use in scientific research. This compound belongs to the class of indole derivatives and has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

Molecular Docking and Synthesis for Anti-inflammatory Applications

Research conducted by Al-Ostoot et al. (2020) involved the design and synthesis of an indole acetamide derivative with anti-inflammatory properties. Through molecular docking analysis targeting cyclooxygenase domains and geometrical optimization studies, the compound's stability and interaction energies were investigated, suggesting potential applications in developing anti-inflammatory drugs Design-based synthesis, molecular docking analysis of an anti-inflammatory drug, and geometrical optimization and interaction energy studies of an indole acetamide derivative.

Antimicrobial Activity

Debnath and Ganguly (2015) synthesized a series of indolin-1-yl)-N-aryl acetamide derivatives and evaluated their antibacterial and antifungal activities. Among these compounds, specific derivatives showed promising antimicrobial properties, highlighting the potential of indole acetamide compounds in treating infections Synthesis of some novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides and evaluation as antimicrobial agents.

Herbicide Activity and Environmental Impact

The research by Weisshaar and Böger (1989) explored the chloroacetamides' inhibition of fatty acid synthesis in green algae, with implications for understanding the environmental impact and mechanism of action of acetamide derivatives as herbicides Chloroacetamide Inhibition of Fatty Acid Synthesis in the Green Alga Scenedesmus Acutus.

Structural Analysis and Properties

Karmakar et al. (2007) conducted a study on the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides, providing insights into the crystal structure, fluorescence emission, and protonation effects on these compounds. This research contributes to the fundamental understanding of the chemical and physical properties of acetamide derivatives Structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline based amides.

properties

IUPAC Name

2-indol-1-yl-N-[2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-23-18-9-5-3-7-16(18)10-12-20-19(22)14-21-13-11-15-6-2-4-8-17(15)21/h2-9,11,13H,10,12,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDROPDMCXWXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-1-yl)-N-(2-methoxyphenethyl)acetamide

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